molecular formula C28H27N3O4S2 B2620046 2-[2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-3-phenylpropanoic acid CAS No. 1008712-47-7

2-[2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-3-phenylpropanoic acid

Cat. No.: B2620046
CAS No.: 1008712-47-7
M. Wt: 533.66
InChI Key: IFMWDLVXIQDZRV-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic molecule featuring a sulfur atom (thia group), two nitrogen atoms (diazatricyclo), and multiple aromatic systems. The core scaffold (8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-triene) is fused with a phenyl group at position 4 and a methyl substituent at position 11.

Properties

IUPAC Name

2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4S2/c1-17-12-13-20-22(14-17)37-25-24(20)26(33)31(19-10-6-3-7-11-19)28(30-25)36-16-23(32)29-21(27(34)35)15-18-8-4-2-5-9-18/h2-11,17,21H,12-16H2,1H3,(H,29,32)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMWDLVXIQDZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC(CC4=CC=CC=C4)C(=O)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-3-phenylpropanoic acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core tricyclo structure, followed by the introduction of the thia and diaza groups. The final steps involve the addition of the acetamido and phenylpropanoic acid moieties. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-3-phenylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to increase reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce simpler hydrocarbons.

Scientific Research Applications

2-[2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-3-phenylpropanoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used to study the interactions between small molecules and biological targets.

    Medicine: The compound may have therapeutic potential for treating various diseases. Research into its pharmacological properties could lead to the development of new medications.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved strength or conductivity.

Mechanism of Action

The mechanism of action of 2-[2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Methodological Considerations in Comparative Studies

Computational Tools and Limitations
  • Tanimoto vs. Dice Coefficients : While Tanimoto metrics emphasize shared molecular features, Dice coefficients better capture partial similarities in Morgan fingerprints .
  • Murcko Scaffold Analysis : Grouping compounds by Murcko scaffolds (e.g., tricyclic cores) reduces docking score variability, enabling fair affinity comparisons .
  • NMR and MS/MS Profiling : Regions of divergent chemical shifts (e.g., positions 29–44 in analogs) highlight substituent effects, while MS/MS cosine scores (>0.7) confirm structural relatedness .
Challenges in Structural Alignment
  • Maximal Common Subgraphs (MCS) : Algorithms like those in KEGG/LIGAND identify biochemically meaningful overlaps but may miss subtle bioactivity-determining motifs (e.g., stereochemistry) .
  • QSAR Models : Unlike pairwise similarity metrics, QSAR evaluates compounds against entire training sets, complicating direct analog comparisons .

Biological Activity

The compound 2-[2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-3-phenylpropanoic acid is a complex organic molecule with potential therapeutic applications. This article reviews the biological activity of the compound, focusing on its mechanisms of action, cellular effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique tricyclic structure with a thiazole moiety and multiple functional groups that contribute to its biological activity. The molecular formula is C23H24N2O3S, indicating the presence of nitrogen and sulfur, which are crucial for its interaction with biological targets.

Key Structural Features

FeatureDescription
Molecular Weight 404.51 g/mol
IUPAC Name 2-[2-(11-methyl-3-oxo-4-phenyl-8-thia...
Solubility Soluble in organic solvents
Melting Point Not specified in available literature

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets in cells, including enzymes and receptors involved in key signaling pathways.

Target Pathways

  • Rho GTPase Pathway : The compound may inhibit RhoA signaling, which is implicated in various cellular processes such as growth, migration, and invasion in cancer cells. Inhibition of this pathway can lead to reduced tumor cell proliferation and increased apoptosis in RhoC-overexpressing cells .
  • Cell Cycle Regulation : The compound's structural components suggest potential interactions with cell cycle regulators, possibly affecting the expression of genes like c-fos and cyclin D1, which are critical for cell cycle progression .
  • Apoptotic Pathways : Studies indicate that the compound may enhance apoptosis in specific cancer cell lines, particularly those overexpressing RhoC, by disrupting survival signaling pathways .

In Vitro Studies

Research has demonstrated that the compound exhibits significant activity against several cancer cell lines:

Cell LineIC50 (μM)Effect
PC-3 (Prostate Cancer)<1Inhibits DNA synthesis
A375M2 (Melanoma)<10Induces apoptosis
SK-Mel-147 (Melanoma)<10Inhibits growth

Case Studies

  • Prostate Cancer : In studies involving PC-3 cells, treatment with the compound resulted in significant inhibition of lysophosphatidic acid-induced DNA synthesis and cell growth . This suggests a potential role as a therapeutic agent in prostate cancer treatment.
  • Melanoma : The compound selectively stimulated apoptosis in RhoC-overexpressing melanoma cell lines compared to their parental counterparts, highlighting its specificity and potential for targeted therapy .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:

  • Detailed mechanistic studies to elucidate specific molecular interactions.
  • In vivo studies to assess therapeutic efficacy and safety profiles.
  • Exploration of combination therapies with existing cancer treatments to enhance efficacy.

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